molecular formula C15H14OS2 B14484011 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one CAS No. 67362-77-0

3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one

Cat. No.: B14484011
CAS No.: 67362-77-0
M. Wt: 274.4 g/mol
InChI Key: QMHODRUHSZUTRV-UHFFFAOYSA-N
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Description

3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one is a heterocyclic compound containing sulfur

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable thiol with a halogenated aromatic compound, followed by cyclization to form the thianthrene ring. The reaction conditions often require the use of a base, such as sodium hydroxide, and a solvent like dimethylformamide .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process typically includes purification steps such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce halogen atoms or other functional groups onto the aromatic ring.

Scientific Research Applications

3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one involves its interaction with molecular targets such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the context of its application, whether in a chemical reaction or a biological system .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Propan-2-yl)-5H-5lambda~4~-thianthren-5-one is unique due to the presence of the propan-2-yl group, which can influence its chemical reactivity and biological activity. This structural modification can enhance its properties compared to other similar compounds, making it a valuable molecule for various applications.

Properties

CAS No.

67362-77-0

Molecular Formula

C15H14OS2

Molecular Weight

274.4 g/mol

IUPAC Name

3-propan-2-ylthianthrene 5-oxide

InChI

InChI=1S/C15H14OS2/c1-10(2)11-7-8-13-15(9-11)18(16)14-6-4-3-5-12(14)17-13/h3-10H,1-2H3

InChI Key

QMHODRUHSZUTRV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC2=C(C=C1)SC3=CC=CC=C3S2=O

Origin of Product

United States

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